molecular formula C21H21F3O4 B1574317 DS-3032b

DS-3032b

カタログ番号 B1574317
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DS-3032b is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor this compound binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells;  it has been implicated in cancer cell proliferation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

  • Therapeutic Potential in Neuroblastoma

    • DS-3032b, a novel MDM2 inhibitor, has shown promise in treating high-risk neuroblastoma. It enhances TP53 target gene expression and induces cell cycle arrest, senescence, and apoptosis in neuroblastoma cell lines. Importantly, it reactivates TP53 signaling in neuroblastoma cells with wildtype TP53, regardless of MYCN amplification, but is less effective in cells with TP53 mutations or dominant-negative TP53 mutants. In vivo studies demonstrated that oral administration of this compound inhibited tumor growth and prolonged survival in a murine model of high-risk neuroblastoma (Arnhold et al., 2017).
  • Mechanistic Insights and Predictive Biomarkers

    • This compound disrupts the MDM2-p53 interaction in tumor cells, leading to increased p21 and PUMA mRNA levels in osteosarcoma cell lines. It is effective primarily in p53 wildtype cell lines. A study identified a 175-gene signature predictive of sensitivity to MDM2 inhibitors, including this compound, in a panel of molecularly-annotated cancer cell lines. This signature, along with TP53 mutation status, could enhance the identification of tumors likely to respond to this compound treatment (Nakamaru et al., 2015).
  • Phase I Clinical Trial in Advanced Solid Tumors and Lymphomas

    • A Phase I dose escalation study of this compound in patients with advanced solid tumors and lymphomas aimed to determine the recommended Phase 2 dose and characterize safety, tolerability, pharmacokinetic, and pharmacodynamic profiles. The study found that this compound was generally well-tolerated and showed preliminary evidence of clinical activity, especially in patients with well-differentiated/de-differentiated liposarcoma, a tumor type where MDM2 is often amplified (Bauer et al., 2015).
  • Molecular Docking Studies

    • Molecular docking studies of this compound with the MDM2 protein have demonstrated a stable interaction, suggesting its potential as an effective inhibitor of MDM2 and a promising therapeutic agent in oncology. The study analyzed the chemical bonds and interaction stability between this compound and MDM2, supporting the therapeutic efficiency of this compound (Mota et al., 2022).
  • Applications in Hematological Malignancies

    • This compound has also been studied in patients with hematological malignancies, demonstrating its potential as a treatment option. The study focused on its safety, tolerability, pharmacokinetics, and pharmacodynamics, as well as preliminary efficacy in patients with relapsed/refractory AML and high-risk MDS. Clinical activity was observed, including reductions in bone marrow blasts and complete remission in some AML patients (Dinardo et al., 2016).

特性

分子式

C21H21F3O4

外観

Solid powder

同義語

DS3032b;  DS-3032b;  DS 3032b.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。